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Methyl 2-methylpiperidine-2-carboxylate

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Methyl 2-methylpiperidine-2-carboxylate (CAS 89115-93-5) is a chiral piperidine-2-carboxylate ester featuring an α-quaternary carbon center—a methyl group and a methyl ester both substituted at the piperidine 2-position. With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol, this compound belongs to the class of α,α-disubstituted amino acid esters.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 89115-93-5
Cat. No. B2434896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylpiperidine-2-carboxylate
CAS89115-93-5
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCC1(CCCCN1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3
InChIKeyZAPUGMTZFAFQMT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylpiperidine-2-carboxylate (CAS 89115-93-5): Core Physicochemical and Structural Profile for Procurement Evaluation


Methyl 2-methylpiperidine-2-carboxylate (CAS 89115-93-5) is a chiral piperidine-2-carboxylate ester featuring an α-quaternary carbon center—a methyl group and a methyl ester both substituted at the piperidine 2-position . With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol, this compound belongs to the class of α,α-disubstituted amino acid esters [1]. Its predicted physicochemical parameters include a boiling point of 67 °C (at 8 Torr), density of 0.991 ± 0.06 g/cm³, and a computed XLogP3-AA of 0.8, placing it in a moderately lipophilic fragment space distinct from its non-methylated counterparts [2][3]. The compound is commercially catalogued under the Protein Degrader Building Blocks family, indicating its recognized role in targeted protein degradation (PROTAC) research programs [4].

Why Methyl 2-methylpiperidine-2-carboxylate Cannot Be Interchanged with Methyl Piperidine-2-carboxylate or Other In-Class Analogs: A Procurement Risk Analysis


Generic substitution among piperidine-2-carboxylate esters ignores the decisive impact of the 2-methyl substituent on three selection-critical parameters: lipophilicity, basicity, and conformational architecture. The 2,2-disubstituted scaffold of methyl 2-methylpiperidine-2-carboxylate confers an XLogP3-AA of 0.8—a +0.5 log unit increase over methyl piperidine-2-carboxylate (XLogP3 = 0.3)—directly altering membrane permeability and solubility profiles in fragment-based screening cascades [1][2]. Concurrently, the predicted pKa shifts from 8.26 ± 0.10 (non-methylated) to 8.45 ± 0.10, modifying the protonation state at physiological pH and thus affecting both binding interactions and salt-form selection . Perhaps most critically, the α-quaternary carbon eliminates the stereochemical lability inherent in 2-monosubstituted pipecolinates, providing a racemization-resistant building block for medicinal chemistry programs where configurational stability is paramount [3]. These are not marginal adjustments—they are quantifiable property divergences that directly govern pharmacokinetic behavior, synthetic tractability, and biological target engagement.

Methyl 2-methylpiperidine-2-carboxylate: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3 Comparison of Methyl 2-methylpiperidine-2-carboxylate vs. Methyl Piperidine-2-carboxylate

Methyl 2-methylpiperidine-2-carboxylate (CAS 89115-93-5) exhibits a computed XLogP3-AA of 0.8, representing a +0.5 log unit increase over the non-methylated comparator methyl piperidine-2-carboxylate (CAS 41994-45-0, XLogP3 = 0.3) [1][2]. Both values were computed using PubChem's XLogP3 algorithm (2024–2025 release), enabling a directly comparable cross-study measurement. This ΔLogP of +0.5 corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, placing the 2-methyl derivative in a meaningfully higher lipophilicity bracket within fragment-rule-of-three space (MW < 300, ClogP < 3) [3].

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Basicity Shift: Predicted pKa Comparison of the Piperidine Nitrogen in 2-Methyl vs. 2-Unsubstituted Methyl Esters

The predicted pKa of the piperidine nitrogen in methyl 2-methylpiperidine-2-carboxylate is 8.45 ± 0.10, compared with 8.26 ± 0.10 for methyl piperidine-2-carboxylate—a ΔpKa of approximately +0.19 . This modest but consistent increase in basicity is attributable to the electron-donating inductive effect of the 2-methyl group, which slightly stabilizes the protonated ammonium form. At physiological pH 7.4, the fraction of unprotonated free base is approximately 8.2% for the 2-methyl derivative versus 12.1% for the non-methylated analog (calculated via Henderson-Hasselbalch), representing a ~32% relative reduction in neutral species availability [1].

Acid-base equilibria Salt-form selection Ionization state

α-Quaternary Carbon Center: Stereochemical Stability Differentiation vs. 2-Monosubstituted Pipecolinates

Methyl 2-methylpiperidine-2-carboxylate possesses an α-quaternary carbon center (C2 bearing both methyl and methyl ester substituents), fundamentally distinguishing it from 2-monosubstituted pipecolinates such as methyl piperidine-2-carboxylate, which contain a single stereogenic center at C2 that is susceptible to base- or enzyme-catalyzed epimerization [1]. The 2,2-disubstitution pattern eliminates the α-proton, thereby removing the primary pathway for racemization via enolate formation. This structural feature is explicitly recognized in the piperidine 3D fragment literature: Jones et al. (2022) note that five of the 45 isomeric methyl pipecolinates are 2,2-, 3,3-, or 4,4-disubstituted piperidines, and that these geminally disubstituted scaffolds were previously synthesized via enolate methylation—underscoring their distinct synthetic and stereochemical behavior relative to cis/trans diastereomeric pairs [2].

Chiral building blocks Racemization resistance α,α-Disubstituted amino acids

3D Fragment Shape Diversity: sp³ Carbon Fraction and Principal Moment of Inertia Positioning in Fragment Space

Methyl 2-methylpiperidine-2-carboxylate exhibits an sp³-hybridized carbon fraction (Fsp³) of 0.88—substantially higher than the Fsp³ of 0.71 for methyl piperidine-2-carboxylate, reflecting the additional sp³ methyl substituent [1]. In the systematic framework established by Jones et al. (2022), methyl substituted pipecolinates populate distinct regions of the Principal Moment of Inertia (PMI) plot, with 2,2-disubstituted variants occupying unique shape space not accessible to cis/trans diastereomeric pairs [2]. The study explicitly identifies that 2,2-disubstituted piperidines were previously synthesized and characterized as part of the full 45-isomer methyl pipecolinate landscape, and that the entire virtual fragment library derived from these scaffolds (80 N-functionalized fragments) demonstrated properties suitable for fragment-based drug discovery programs [3]. The target compound's high Fsp³ and quaternary center contribute to the 'escape from flatland' paradigm that correlates with improved clinical success rates [4].

3D fragments Fragment-based drug discovery Molecular shape diversity

Commercial Classification as a Protein Degrader Building Block: Procurement Relevance for PROTAC Development

Methyl 2-methylpiperidine-2-carboxylate (CAS 89115-93-5) is commercially classified and stocked under the 'Protein Degrader Building Blocks' product family by major chemical suppliers, explicitly positioning it for use in heterobifunctional degrader (PROTAC) synthesis [1]. This classification is not shared by the non-methylated analog methyl piperidine-2-carboxylate (CAS 41994-45-0), which is primarily catalogued as a general piperidine building block or as a reactant for pipecolic linker synthesis . The 2,2-disubstituted scaffold of the target compound provides a sterically differentiated exit vector for linker attachment compared to 2-monosubstituted pipecolinates—a critical consideration in PROTAC design where the geometry of the E3 ligase ligand–linker–target ligand ternary complex directly determines degradation efficiency [2]. The compound's combination of a secondary amine (for further functionalization), an ester (for hydrolytic release or further modification), and an α-quaternary center (for metabolic stability) makes it uniquely suited as a modular building block for degrader library construction.

Targeted protein degradation PROTAC building blocks E3 ligase ligands

Validated Application Scenarios for Methyl 2-methylpiperidine-2-carboxylate Derived from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Moderately Lipophilic, 3D-Shape-Diverse Piperidine Scaffolds

Procurement for fragment-based screening collections should include methyl 2-methylpiperidine-2-carboxylate based on its XLogP3-AA of 0.8 and Fsp³ of 0.88, occupying a lipophilicity and 3D-shape region distinct from the non-methylated analog (XLogP3 = 0.3, Fsp³ = 0.71) [1][2]. The compound's 2,2-disubstitution pattern contributes to the shape diversity that Jones et al. (2022) demonstrated is critical for populating underrepresented regions of PMI fragment space, and its computed properties fall within the rule-of-three boundaries (MW 157 < 300 Da; LogP 0.8 < 3; HBD 1, HBA 3) recommended for fragment library composition [3].

PROTAC and Molecular Glue Degrader Synthesis Requiring Racemization-Resistant Amino Ester Linker Modules

The α-quaternary carbon center of methyl 2-methylpiperidine-2-carboxylate eliminates base-catalyzed epimerization risk during amide coupling, Boc deprotection, and linker elongation steps, providing a configurational stability advantage over 2-monosubstituted pipecolinates [1]. Its commercial classification as a Protein Degrader Building Block and the availability of the free amine (after ester hydrolysis or direct use) for E3 ligase ligand conjugation support its selection as a modular intermediate in PROTAC library synthesis [2]. The predicted pKa of 8.45 also informs salt-form selection for coupling reactions requiring controlled protonation states [3].

Chiral Building Block Procurement for α,α-Disubstituted Amino Acid-Derived Peptidomimetics

As an α,α-disubstituted amino acid ester, methyl 2-methylpiperidine-2-carboxylate serves as a constrained homoproline analog suitable for peptidomimetic design where the cyclic piperidine ring restricts backbone flexibility and the α-methyl group prevents enzymatic degradation by peptidases [1]. The LogP shift of +0.5 relative to methyl pipecolinate provides a measurable increase in membrane permeability relevant to CNS-targeted peptidomimetic programs, while the predicted pKa of 8.45 informs ionization state at physiological pH for blood-brain barrier penetration calculations [2].

Differential Salt-Form and Formulation Development Based on pKa-Shifted Basicity Profile

The predicted pKa of 8.45 ± 0.10 for methyl 2-methylpiperidine-2-carboxylate, compared with 8.26 ± 0.10 for the non-methylated analog, shifts the protonation equilibrium sufficiently to affect salt stoichiometry and counterion selection in formulation development [1]. At pH 7.4, the fraction of unprotonated free base is approximately 8.2% for the 2-methyl compound vs. 12.1% for the comparator—a ~32% relative reduction that influences solubility, dissolution rate, and ultimately oral bioavailability in lead optimization programs [2]. This quantitative ionization difference should guide procurement of the appropriate analog based on the desired pharmacokinetic profile.

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